molecular formula C21H26N4O4 B2379589 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 897620-13-2

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B2379589
CAS No.: 897620-13-2
M. Wt: 398.463
InChI Key: NDPSFKONSIHMDL-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is a benzamide derivative characterized by three key structural motifs:

  • 4-nitrobenzamide backbone: Provides electron-withdrawing properties, influencing reactivity and intermolecular interactions.
  • Morpholinoethyl group: Enhances solubility and bioavailability due to morpholine’s polar nature.
  • 4-(Dimethylamino)phenyl substituent: Introduces electron-donating effects, balancing the nitro group’s electronic influence.

Below, we compare its structural and functional attributes with analogs from literature.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)18-7-3-16(4-8-18)20(24-11-13-29-14-12-24)15-22-21(26)17-5-9-19(10-6-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSFKONSIHMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

As demonstrated in Ambeed documentation, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone undergoes nucleophilic substitution with morpholine in ethanol at reflux:

$$
\text{2-Bromo-1-(4-(dimethylamino)phenyl)ethanone} + \text{Morpholine} \xrightarrow{\text{EtOH, 80°C}} \text{2-Morpholino-1-(4-(dimethylamino)phenyl)ethanone} + \text{HBr}
$$

Conditions :

  • Solvent : Absolute ethanol
  • Temperature : 80°C for 6–8 hours
  • Yield : 68–75% after purification via column chromatography.

Reduction of Ketone to Amine

The resulting ketone is reduced to the corresponding amine using sodium borohydride (NaBH₄) in methanol :

$$
\text{2-Morpholino-1-(4-(dimethylamino)phenyl)ethanone} + \text{NaBH}4 \xrightarrow{\text{MeOH, 0°C}} \text{2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine} + \text{B(OH)}3
$$

Optimization Notes :

  • Temperature Control : Reduction at 0°C minimizes side reactions.
  • Stoichiometry : 2.5 equivalents of NaBH₄ ensure complete conversion.

Amide Coupling Reaction

The final step involves coupling 4-nitrobenzoyl chloride with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under Schotten-Baumann conditions:

$$
\text{4-Nitrobenzoyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H₂O/THF}} \text{N-(2-(4-(Dimethylamino)phenyl)-2-Morpholinoethyl)-4-Nitrobenzamide} + \text{NaCl}
$$

Critical Parameters :

  • Solvent System : Biphasic mixture of tetrahydrofuran (THF) and water enhances reactivity.
  • Base : 2.0 equivalents of sodium hydroxide maintains pH >10, facilitating deprotonation of the amine.
  • Yield : 82–88% after recrystallization from ethyl acetate/hexane .

Alternative Synthesis Routes

Palladium-Catalyzed Cross-Coupling

EvitaChem protocols describe a palladium-mediated approach for analogous nitrobenzamides. Using Pd(OAc)₂ and Xantphos as a ligand, the amine reacts with 4-nitrobenzoyl chloride in toluene at 110°C:

$$
\text{Amine} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Product} + \text{HCl}
$$

Advantages :

  • Functional Group Tolerance : Compatible with sensitive substituents.
  • Yield : 76–80%.

Solid-Phase Synthesis

For high-throughput applications, Wang resin -bound intermediates enable stepwise assembly:

  • Immobilization of 4-nitrobenzoic acid on resin via ester linkage.
  • On-resin amide coupling with the amine using HBTU/DIPEA .
  • Cleavage with TFA/DCM to release the product.

Efficiency :

  • Purity : >95% after HPLC purification.
  • Throughput : Suitable for milligram-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 82–88 98 Scalable, low cost Requires strict pH control
Palladium-Catalyzed 76–80 97 Broad substrate scope Expensive catalysts
Solid-Phase 70–75 95 High purity, automation-friendly Limited to small-scale synthesis

Reaction Optimization and Troubleshooting

Impurity Mitigation

  • Nitro Group Reduction : Use of inert atmosphere (N₂/Ar) prevents unintended reduction of the nitro group during amide coupling.
  • Byproduct Formation : Excess morpholine in Step 2.1 leads to bis-alkylation products ; maintaining a 1:1.1 molar ratio of bromoethanone to morpholine minimizes this.

Solvent Selection

  • THF vs. DCM : THF improves solubility of the amine, whereas dichloromethane (DCM) may precipitate intermediates, reducing yield.

Scalability and Industrial Considerations

The Schotten-Baumann method is preferred for kilogram-scale production due to:

  • Low Catalyst Costs : Avoids precious metal catalysts.
  • Simplified Workup : Aqueous extraction removes inorganic salts efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide

  • Structure: Replaces the nitro group with chloro and lacks the dimethylaminophenyl moiety.
  • Molecular Weight : 390.87 g/mol (vs. estimated ~423.46 g/mol for the target compound).
  • Key Differences: Substituent Effects: Chloro (electron-withdrawing) vs. nitro (stronger electron-withdrawing) alters electronic density on the benzamide ring. Bioactivity: Chloro derivatives often exhibit antimicrobial properties, whereas nitro groups may enhance binding to nitroreductase enzymes in prodrug applications. Spectral Data: IR spectra would show νC-Cl at ~700 cm⁻¹, absent in the target compound, which instead displays νNO₂ at ~1520 cm⁻¹ .

4-(2-Methoxyethylamino)-N-(2-morpholinoethyl)-3-nitrobenzamide

  • Structure: Shares the morpholinoethyl and nitrobenzamide groups but substitutes the dimethylaminophenyl with a methoxyethylamino group.
  • Key Differences: Solubility: Methoxyethylamino increases hydrophilicity compared to the dimethylaminophenyl group. IR/NMR: Methoxy νC-O (~1250 cm⁻¹) and altered aromatic proton shifts due to positional nitro (3-nitro vs. 4-nitro in the target) .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Structure: Features a thiazol ring and morpholinoacetamide group instead of benzamide.
  • Purity : 95% (commercial grade), suggesting stability under standard conditions.
  • Applications : Thiazol-containing compounds are prevalent in kinase inhibitors, whereas benzamides are often explored in CNS or antimicrobial agents .

N-(2-Nitrophenyl)-4-bromo-benzamide

  • Structure: Nitro and bromo substituents on benzamide, lacking the morpholinoethyl group.
  • Crystallography: Two molecules per asymmetric unit, with planar benzamide rings. Comparatively, the target’s morpholinoethyl group may introduce steric hindrance, reducing crystallinity .

Spectral Characteristics

Compound IR Key Bands (cm⁻¹) ¹H-NMR Features Reference
Target Compound νNO₂ ~1520, νC-O (morpholine) ~1100 Aromatic H (δ 7.5–8.5), morpholine CH₂ Inferred
4-Chloro-N-(2-morpholinoethyl)benzamide νC-Cl ~700 Chlorophenyl H (δ 7.3–7.5)
Hydrazinecarbothioamides νC=S ~1250, νC=O ~1663–1682 NH stretches (~3150–3319)

Functional Implications

  • Solubility: Morpholinoethyl and dimethylaminophenyl groups balance hydrophilicity and lipophilicity, improving membrane permeability compared to purely polar analogs (e.g., methoxyethylamino derivatives) .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide, with the CAS number 897620-13-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.5 g/mol
  • Structure : The compound features a nitrobenzamide moiety linked to a morpholinoethyl group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways, such as chitin synthesis in pests .
  • Modulation of Cellular Signaling : The morpholino group may enhance cellular permeability and target specific signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeReduced cell viability in cancer cells
Enzyme InhibitionChitin synthesis inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiproliferative Activity

Another investigation focused on the compound's effects on cancer cell lines. The results demonstrated that treatment with the compound led to a marked decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and related derivatives. Key findings include:

  • Substituent Effects : Variations in the substituents on the aromatic rings significantly influence biological activity. For instance, introducing halogen groups has been shown to enhance enzyme inhibition .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications.

Q & A

Q. What are the key structural features of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide, and how do they influence its physicochemical properties?

The compound contains three critical functional groups:

  • A dimethylamino group (electron-donating, enhances solubility in polar solvents).
  • A morpholine ring (imparts conformational flexibility and potential for hydrogen bonding).
  • A 4-nitrobenzamide moiety (electron-withdrawing, affects redox potential and π-π stacking interactions). These groups contribute to its amphiphilic nature, with logP values typically between 2.5–3.5, making it suitable for both aqueous and lipid-rich environments. Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

Synthesis involves:

  • Step 1 : Coupling of 4-nitrobenzoic acid with a morpholinoethylamine intermediate via EDC/HOBt-mediated amidation.
  • Step 2 : Introduction of the dimethylaminophenyl group via nucleophilic substitution or reductive amination. Key parameters :
  • Solvent choice (e.g., DMF for amidation, THF for substitutions).
  • Temperature control (40–60°C for amidation to avoid nitro group reduction).
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal stability : TGA/DSC analysis (decomposition >200°C).
  • Photostability : Exposure to UV-Vis light (λ = 254–365 nm) in PBS buffer, monitored via HPLC.
  • Hydrolytic stability : Incubation at pH 2–10 (37°C, 24h), analyzed by LC-MS for degradation products .

Advanced Research Questions

Q. What strategies are recommended for identifying biological targets of this compound?

  • Computational docking : Use Schrödinger Suite or AutoDock Vina to screen kinases or GPCRs, leveraging the morpholine and nitro groups for binding pocket interactions.
  • Proteome-wide profiling : Employ chemical proteomics with activity-based protein profiling (ABPP) or thermal shift assays (TSA) .
  • Validation : Surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) .

Q. How can structural-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Replace the nitro group with cyano or trifluoromethyl to modulate electron density.
  • Morpholine substitution : Test piperazine or thiomorpholine analogs for altered pharmacokinetics.
  • Data-driven SAR : Use multivariate analysis (e.g., PCA) on bioactivity data (IC₅₀, EC₅₀) from analogs in PubChem (CID: 897620-13-2) .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu).
  • Tissue distribution : Radiolabel the compound (¹⁴C) for whole-body autoradiography in rodent models .

Q. How can researchers develop a robust analytical method for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in H₂O/ACN).
  • Calibration curve : Linear range 1–1000 ng/mL (R² >0.99), LOD 0.3 ng/mL.
  • Validation : Assess matrix effects (hemolyzed vs. non-hemolyzed plasma) and recovery rates (>85%) .

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